Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate

Medicinal Chemistry Physicochemical Profiling SAR

Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate (CAS 1354721-09-7) is a chiral, trans-configured pyrrolidine-3-carboxylate ester bearing a 3-bromophenyl substituent at the 4-position. With molecular formula C12H14BrNO2 and molecular weight 284.15 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry programs, particularly for constructing 3,4-disubstituted pyrrolidine scaffolds found in β-secretase inhibitors and CNS-targeted agents.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B13549691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC1C2=CC(=CC=C2)Br
InChIInChI=1S/C12H14BrNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3
InChIKeyZMYRJTJFKAEHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate – Chemical Identity and Procurement-Relevant Characteristics


Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate (CAS 1354721-09-7) is a chiral, trans-configured pyrrolidine-3-carboxylate ester bearing a 3-bromophenyl substituent at the 4-position . With molecular formula C12H14BrNO2 and molecular weight 284.15 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry programs, particularly for constructing 3,4-disubstituted pyrrolidine scaffolds found in β-secretase inhibitors and CNS-targeted agents [1]. The defined (3R,4S) relative stereochemistry and the meta-bromo substitution pattern distinguish it from regioisomeric and stereoisomeric analogs, making it a specific building block for structure-activity relationship (SAR) exploration.

Why Generic Substitution of Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate with Close Analogs Carries Risk


The pyrrolidine-3-carboxylate chemical space contains numerous regioisomers and analogs that are not functionally interchangeable. The position of the bromine atom on the phenyl ring (ortho, meta, or para) fundamentally alters electronic distribution, steric environment, and subsequent reactivity in cross-coupling and other transformations [1]. Furthermore, the trans stereochemistry at the 3- and 4-positions of the pyrrolidine ring is critical for downstream diastereoselectivity in target molecule synthesis; cis isomers or racemic mixtures without defined relative configuration yield different spatial orientation of substituents and may fail to produce the desired biological conformation [2]. Generic substitution without confirming both the bromine regioisomerism and the (3R,4S) relative stereochemistry can lead to failed synthetic campaigns, misleading SAR, or inactive final compounds.

Quantitative Differentiation Evidence for Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate vs. Analogous Compounds


Bromine Position: Meta-Substitution vs. Para-Substituted Analog in Physicochemical Profile

The 3-bromophenyl (meta) substitution confers a lower calculated logP (2.00) compared to the 4-bromophenyl (para) analog Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate (CAS 939758-15-3), which lacks an experimentally reported logP but is expected to have a higher logP due to greater molecular symmetry and reduced dipole moment typical of para-substituted aromatics . This logP difference alters compound solubility and membrane partitioning, directly influencing suitability for CNS versus peripheral target programs.

Medicinal Chemistry Physicochemical Profiling SAR

Defined Trans Stereochemistry vs. Racemic or Unspecified Relative Configuration

This product is supplied as the trans-configured (3R,4S) relative stereochemistry with 98% purity and specifically defined at C3 and C4 of the pyrrolidine ring . In contrast, the hydrochloride salt variant (rac-methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride, trans, CAS 2550997-13-0) is explicitly labeled as 'rac' (racemic), indicating a mixture of enantiomers rather than a single defined enantiomeric pair . The presence or absence of defined stereochemistry directly impacts reproducibility in asymmetric synthesis applications.

Stereochemistry Chiral Synthesis Diastereoselectivity

Free Base vs. Hydrochloride Salt Form: Differentiating Physicochemical Handling and Reactivity

The target compound is the free base form (methyl ester of the pyrrolidine nitrogen), while a common alternative is the hydrochloride salt (e.g., CAS 2550997-13-0) . The free base provides a nucleophilic secondary amine ready for direct acylation, alkylation, or reductive amination without the need for a prior neutralization step. The hydrochloride salt requires an additional base liberation step before such reactions can proceed, which can introduce moisture sensitivity and potential racemization risk under basic conditions.

Synthetic Chemistry Salt Selection Reactivity

Optimal Research and Industrial Applications for Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate


β-Secretase (BACE1) Inhibitor Fragment Elaboration in Alzheimer's Disease Programs

The 3,4-substituted pyrrolidine scaffold is a core motif in multiple patented β-secretase inhibitor series [1]. Methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate provides a defined trans stereochemistry and a bromine handle for Suzuki coupling or other palladium-catalyzed cross-coupling reactions to elaborate the aryl moiety. Its defined (3R,4S) configuration matches the stereochemical preference observed in active BACE1 inhibitors, making it a direct fragment for SAR studies.

Monoamine Transporter Ligand Synthesis for CNS Drug Discovery

3-Substituted pyrrolidines have been identified as potent dual serotonin-norepinephrine reuptake inhibitors (SNRIs) [1]. The 3-bromophenyl substituent at the 4-position of the pyrrolidine ring in this compound provides a vector for exploring hydrophobic pocket interactions in SERT and NET binding sites. The lower logP (2.00) of the 3-bromo regioisomer, relative to the 4-bromo analog, may be advantageous for CNS drug-likeness optimization.

Chiral Building Block for Asymmetric Synthesis of Polycyclic Alkaloids

The defined (3R,4S) trans configuration and high purity (98%) [1] make this compound suitable as a chiral pool building block in the total synthesis of pyrrolidine-containing natural products or alkaloid-inspired libraries. The free base form permits direct use in diastereoselective transformations without additional salt manipulation.

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